4-(2-Fluorophenyl)thiazol-5-amine
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Overview
Description
4-(2-Fluorophenyl)thiazol-5-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the fluorophenyl group in this compound adds unique properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)thiazol-5-amine typically involves the reaction of 2-aminothiazole with 2-fluorobenzoyl chloride under alkaline conditions. This reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Fluorophenyl)thiazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)thiazol-2-amine
- 4-(4-(4-Fluorophenoxy)phenyl)thiazol-2-amine
- 4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine
Uniqueness
4-(2-Fluorophenyl)thiazol-5-amine is unique due to the specific positioning of the fluorophenyl group, which influences its chemical reactivity and biological activity. This structural feature can lead to distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H7FN2S |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-9(11)13-5-12-8/h1-5H,11H2 |
InChI Key |
LWYXLAVHMUDOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SC=N2)N)F |
Origin of Product |
United States |
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